molecular formula C17H27N5O16P2 B1202759 ADP-D-glycero-D-manno-heptose

ADP-D-glycero-D-manno-heptose

Cat. No. B1202759
M. Wt: 619.4 g/mol
InChI Key: KMSFWBYFWSKGGR-RQWOTHMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADP-D-glycero-D-manno-heptose is an ADP-glycero-D-manno-heptose. It has a role as an Escherichia coli metabolite. It is a conjugate acid of an ADP-D-glycero-D-manno-heptose(2-).

Scientific Research Applications

Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose

ADP-l-glycero-β-d-manno-heptose (ADP-l-β-d-heptose) plays a critical role in the biosynthesis of the inner core lipopolysaccharide (LPS) in Escherichia coli. The synthesis involves several enzymes like GmhA, HldE, GmhB, and a previously characterized epimerase, HldD. These enzymes, along with ATP and sedoheptulose 7-phosphate, facilitate the formation of ADP-d-β-d-heptose, a precursor in the assembly of inner core LPS (Kneidinger et al., 2002).

Epimerization Mechanism

Mechanism of ADP-beta-L-glycero-D-manno-heptose 6-epimerase

The enzyme ADP-l-glycero-d-manno-heptose 6-epimerase (AGME) is pivotal in the lipopolysaccharide biosynthesis process. It interconverts ADP-beta-l-glycero-d-manno-heptose (ADP-l,d-Hep) with ADP-beta-d-glycero-d-manno-heptose (ADP-d,d-Hep) through a mechanism involving nonstereospecific oxidation/reduction directly at C-6''. Solvent isotope incorporation studies and the use of alternate substrates provide significant insights into the enzymatic process, highlighting the absence of solvent-derived deuterium or 18O-isotope incorporation into the product. This suggests a mechanism excluding proton transfers at carbon or dehydration/rehydration events (Read et al., 2004).

Novel Pathways and Antibacterial Targets

Biosynthesis and Genetics of ADP-heptose

Glycero-manno-heptose, found in the LPS of many Gram-negative bacteria, has significant implications for bacterial virulence and sensitivity to hydrophobic compounds. Genes and products associated with its biosynthesis, particularly ADP-L-glycero-D-manno-heptose, present potential targets for developing novel antimicrobials. The paper emphasizes the need for a thorough understanding of the biosynthesis pathways of heptosyl precursors and discusses the enzyme functions involved in these processes (Valvano, 1999).

properties

Product Name

ADP-D-glycero-D-manno-heptose

Molecular Formula

C17H27N5O16P2

Molecular Weight

619.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C17H27N5O16P2/c18-14-7-15(20-3-19-14)22(4-21-7)16-11(28)8(25)6(35-16)2-34-39(30,31)38-40(32,33)37-17-12(29)9(26)10(27)13(36-17)5(24)1-23/h3-6,8-13,16-17,23-29H,1-2H2,(H,30,31)(H,32,33)(H2,18,19,20)/t5-,6-,8-,9+,10+,11-,12+,13-,16-,17?/m1/s1

InChI Key

KMSFWBYFWSKGGR-RQWOTHMISA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC4[C@H]([C@H]([C@@H]([C@H](O4)[C@@H](CO)O)O)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)C(CO)O)O)O)O)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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